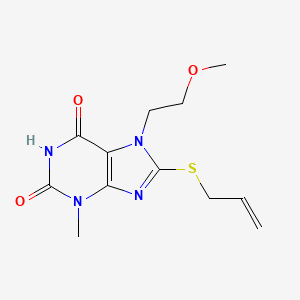
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as S-AMPA, is a compound that belongs to the class of purine derivatives. It is a potent and selective agonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in the central nervous system.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the introduction of an allylthio group and a 2-methoxyethyl group onto a purine ring, followed by the addition of a methyl group and the formation of a cyclic imide.
Starting Materials
6-chloropurine, allyl mercaptan, 2-methoxyethanol, sodium hydride, acetic anhydride, acetic acid, triethylamine, methyl iodide
Reaction
6-chloropurine is reacted with allyl mercaptan in the presence of sodium hydride to form 8-(allylthio)-6-chloropurine., 8-(allylthio)-6-chloropurine is then reacted with 2-methoxyethanol in the presence of acetic anhydride and triethylamine to form 8-(allylthio)-7-(2-methoxyethyl)purine., The resulting compound is then treated with methyl iodide in the presence of sodium hydride to introduce a methyl group and form 8-(allylthio)-7-(2-methoxyethyl)-3-methylpurine., Finally, the cyclic imide is formed by heating 8-(allylthio)-7-(2-methoxyethyl)-3-methylpurine in acetic acid.
Mecanismo De Acción
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione acts as an agonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. When 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione binds to the AMPA receptor, it induces a conformational change that opens the ion channel and allows the influx of sodium ions into the cell. This results in depolarization of the neuron and the generation of an excitatory postsynaptic potential (EPSP).
Efectos Bioquímicos Y Fisiológicos
The activation of AMPA receptors by 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several biochemical and physiological effects. It enhances synaptic transmission, which is crucial for learning and memory. It also increases the release of neurotransmitters such as dopamine and acetylcholine, which play important roles in cognition and behavior. 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. However, excessive activation of AMPA receptors can lead to excitotoxicity, which can cause neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a potent and selective agonist of AMPA receptors, which makes it an ideal tool for studying the function of these receptors in vitro and in vivo. It has a high affinity for AMPA receptors and can induce a robust response at low concentrations. However, the use of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments has some limitations. Excessive activation of AMPA receptors can lead to excitotoxicity, which can cause neuronal damage and cell death. Therefore, careful dosing and monitoring of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is necessary to avoid these adverse effects.
Direcciones Futuras
There are several future directions for the research on 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. One direction is to investigate the therapeutic potential of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of AMPA receptors in synaptic plasticity and learning and memory. Furthermore, the development of novel AMPA receptor modulators based on the structure of 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione could lead to the discovery of new drugs for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been widely used in scientific research to study the function of AMPA receptors. It is a potent and selective agonist of AMPA receptors, which allows researchers to selectively activate these receptors in vitro and in vivo. 8-(allylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms underlying neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-4-7-20-12-13-9-8(16(12)5-6-19-3)10(17)14-11(18)15(9)2/h4H,1,5-7H2,2-3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKBCKCPPHZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyethyl)-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

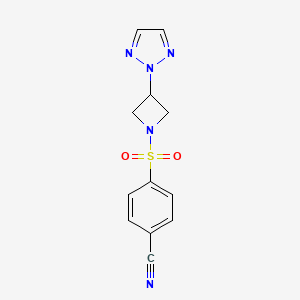
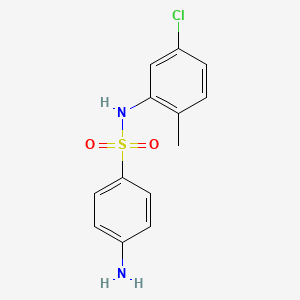
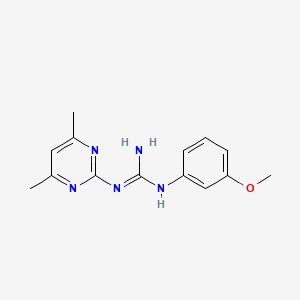
![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)
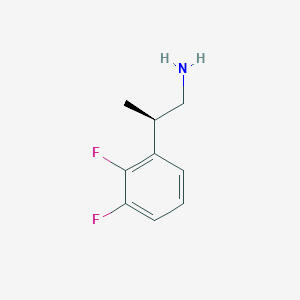
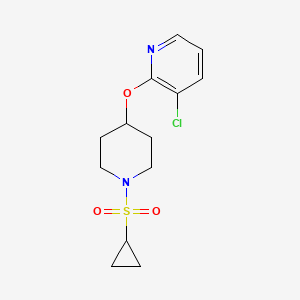
![5-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B2951713.png)
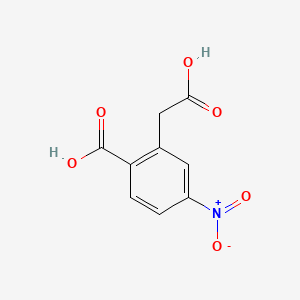
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951717.png)
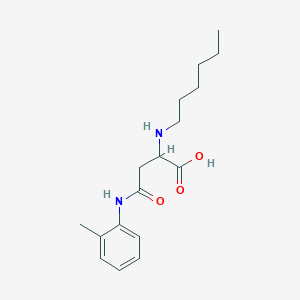
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2951721.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2951722.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)
![1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2951725.png)